molecular formula C13H13N3O2 B1529270 N-(6-aminopyridin-3-yl)-4-methoxybenzamide CAS No. 1290702-34-9

N-(6-aminopyridin-3-yl)-4-methoxybenzamide

Cat. No.: B1529270
CAS No.: 1290702-34-9
M. Wt: 243.26 g/mol
InChI Key: NBVHIBAFSOHCLN-UHFFFAOYSA-N
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Description

N-(6-aminopyridin-3-yl)-4-methoxybenzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a pyridine ring substituted with an amino group at the 6-position and a methoxybenzamide group at the 3-position. Its molecular formula is C₁₄H₁₃N₃O₂.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-aminopyridin-3-yl)-4-methoxybenzamide typically involves the following steps:

  • Formation of 6-aminopyridin-3-ylamine: This can be achieved through the reduction of 6-nitropyridin-3-ylamine using reducing agents such as iron or hydrogen in the presence of a catalyst.

  • Coupling Reaction: The 6-aminopyridin-3-ylamine is then coupled with 4-methoxybenzoyl chloride using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: N-(6-aminopyridin-3-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Formation of N-(6-nitropyridin-3-yl)-4-methoxybenzamide.

  • Reduction: Formation of N-(6-amino-3-nitropyridin-3-yl)-4-methoxybenzamide.

  • Substitution: Formation of N-(6-aminopyridin-3-yl)-4-hydroxybenzamide.

Scientific Research Applications

Scientific Research Applications

  • Cancer Research
    • Mechanism of Action : N-(6-aminopyridin-3-yl)-4-methoxybenzamide acts primarily as a kinase inhibitor, specifically targeting kinases involved in cancer progression such as Aurora A and AKT2. Its interaction with the ATP-binding site of these kinases disrupts their activity, leading to reduced cell proliferation in various cancer models.
    • Case Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including leukemia and solid tumors. For instance, analogues of this compound showed IC50 values in the low micromolar range against leukemia cell lines such as MV4-11 and K562 .
  • Angiogenesis Inhibition
    • Target : The compound has been identified as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which plays a crucial role in angiogenesis—the formation of new blood vessels.
    • Biochemical Pathways : By inhibiting VEGFR2, this compound affects the VEGF signaling pathway, thereby hindering angiogenesis and potentially limiting tumor growth.
  • Enzyme Inhibition Studies
    • The compound is also utilized in enzyme inhibition studies and receptor binding assays, contributing to the understanding of various biochemical interactions that are critical in drug development.

Synthetic Approaches

Several synthetic routes have been explored for producing this compound:

Synthesis MethodDescriptionYield
Nucleophilic SubstitutionInvolves the reaction of 6-amino-pyridine derivatives with methoxybenzoyl chlorideModerate
Coupling ReactionsUtilizes coupling agents to link the pyridine and benzamide moietiesVariable

These methods allow for efficient production suitable for laboratory and potential industrial applications.

Cell LineIC50 (µM)Mechanism of Action
MV4-112.87Aurora A inhibition
K5624.0AKT2 inhibition
HCT11618.8Cytotoxicity via apoptosis
MCF729.3Cell cycle arrest

Table 2: Comparison with Related Compounds

Compound NameTarget KinaseIC50 (µM)
This compoundAurora A2.87
PalbociclibCDK4/60.96
KX2-391Various kinases<1.0

Comparison with Similar Compounds

  • N-(6-aminopyridin-2-yl)acetamide

  • N-(6-aminopyridin-3-yl)acetamide

  • N-(6-aminopyridin-3-yl)acrylate

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Biological Activity

N-(6-Aminopyridin-3-yl)-4-methoxybenzamide is a compound that has attracted significant attention in medicinal chemistry, particularly for its potential as a kinase inhibitor. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H12N2O2 and a molecular weight of 220.24 g/mol. Its structure includes a pyridine ring with an amino substitution and a methoxybenzamide moiety, which contributes to its reactivity and biological activity. The compound's functional groups enable it to participate in various chemical reactions, including nucleophilic substitutions and hydrolysis.

The primary mechanism of action for this compound is its role as an inhibitor of specific kinases involved in cancer signaling pathways. Kinases are enzymes that phosphorylate proteins, thereby regulating various cellular processes such as growth and proliferation. Inhibiting these kinases can lead to reduced cell proliferation, making this compound a potential therapeutic agent in oncology.

Kinase Inhibition Profile

Research indicates that this compound effectively inhibits kinases such as Aurora A and AKT2. These kinases play critical roles in cell cycle regulation and survival signaling pathways. The compound's binding affinity to the ATP-binding site of these kinases has been confirmed through structural studies using techniques like X-ray crystallography and molecular docking simulations .

Biological Activity Data

A summary of the biological activities associated with this compound is presented in the following table:

Compound NameTarget KinaseBiological ActivityReference
This compoundAurora AInhibitor; reduces cell proliferation
This compoundAKT2Inhibitor; induces apoptosis
N-(6-Amino-pyridin-2-yl)-4-methoxybenzamideVariesPotentially different kinase targets
N-(3-Amino-pyridin-2-yl)-4-methoxybenzamideVariesVaries based on structural changes

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in preclinical models:

  • In Vitro Studies : In vitro assays demonstrated that this compound significantly inhibits the proliferation of cancer cell lines expressing Aurora A and AKT2. The IC50 values observed were promising, suggesting effective dosage ranges for therapeutic applications.
  • In Vivo Models : Animal studies have shown that treatment with this compound leads to tumor regression in xenograft models, indicating its potential for clinical application in cancer therapy .
  • Comparison with Other Compounds : Comparative studies with structurally similar compounds indicate that this compound exhibits superior potency against specific kinases, highlighting its unique binding interactions due to the presence of the amino group at position 6 on the pyridine ring.

Properties

IUPAC Name

N-(6-aminopyridin-3-yl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-18-11-5-2-9(3-6-11)13(17)16-10-4-7-12(14)15-8-10/h2-8H,1H3,(H2,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVHIBAFSOHCLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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